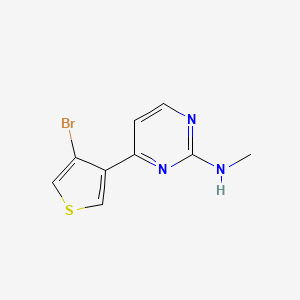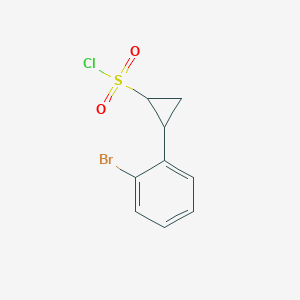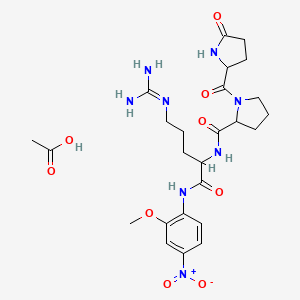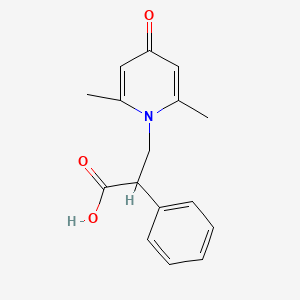
2,9-Dimethyl-1,10-phenanthroline;palladium(2+);diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,9-Dimethyl-1,10-phenanthroline;palladium(2+);diacetate is a coordination compound that features a palladium ion complexed with 2,9-dimethyl-1,10-phenanthroline and acetate ligands. This compound is of significant interest in the fields of coordination chemistry and catalysis due to its unique structural and chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Dimethyl-1,10-phenanthroline;palladium(2+);diacetate typically involves the reaction of palladium acetate with 2,9-dimethyl-1,10-phenanthroline in an appropriate solvent. The reaction is usually carried out under reflux conditions to ensure complete complexation. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2,9-Dimethyl-1,10-phenanthroline;palladium(2+);diacetate undergoes various types of chemical reactions, including:
Oxidation: The palladium center can participate in oxidation reactions, often serving as a catalyst.
Reduction: The compound can be reduced under specific conditions, altering the oxidation state of the palladium ion.
Substitution: Ligand substitution reactions are common, where the acetate ligands can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents such as hydrogen gas or hydrides are used.
Substitution: Various ligands, including phosphines and amines, can be introduced under controlled conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield palladium(IV) complexes, while substitution reactions can produce a variety of palladium(II) complexes with different ligands .
Applications De Recherche Scientifique
2,9-Dimethyl-1,10-phenanthroline;palladium(2+);diacetate has several scientific research applications:
Mécanisme D'action
The mechanism by which 2,9-Dimethyl-1,10-phenanthroline;palladium(2+);diacetate exerts its effects involves the coordination of the palladium ion with the 2,9-dimethyl-1,10-phenanthroline ligand. This coordination alters the electronic properties of the palladium ion, enabling it to participate in various catalytic cycles. The acetate ligands also play a role in stabilizing the complex and facilitating ligand exchange reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,9-Dimethyl-1,10-phenanthroline: A ligand similar to the one in the compound, used in various coordination complexes.
Palladium(II) acetate: A common palladium precursor in catalysis.
1,10-Phenanthroline: A parent compound of 2,9-dimethyl-1,10-phenanthroline, widely used in coordination chemistry.
Uniqueness
2,9-Dimethyl-1,10-phenanthroline;palladium(2+);diacetate is unique due to the presence of both the 2,9-dimethyl-1,10-phenanthroline ligand and the palladium ion. This combination imparts specific electronic and steric properties that enhance its catalytic activity and stability compared to other similar compounds .
Propriétés
Formule moléculaire |
C32H30N4O4Pd2+2 |
|---|---|
Poids moléculaire |
747.4 g/mol |
Nom IUPAC |
2,9-dimethyl-1,10-phenanthroline;palladium(2+);diacetate |
InChI |
InChI=1S/2C14H12N2.2C2H4O2.2Pd/c2*1-9-3-5-11-7-8-12-6-4-10(2)16-14(12)13(11)15-9;2*1-2(3)4;;/h2*3-8H,1-2H3;2*1H3,(H,3,4);;/q;;;;2*+2/p-2 |
Clé InChI |
XNKIUDQGRLENPA-UHFFFAOYSA-L |
SMILES canonique |
CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C.CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C.CC(=O)[O-].CC(=O)[O-].[Pd+2].[Pd+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-3-((2'-(n'-hydroxycarbamimidoyl)-[1,1'-biphenyl]-4-yl)methyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B15128479.png)
![7-[[2-(3,4-difluorophenyl)cyclopropyl]amino]-3-[2,3-dihydroxy-4-(2-hydroxyethoxy)cyclopentyl]-6H-triazolo[4,5-d]pyrimidin-5-one](/img/structure/B15128485.png)





![(2S)-N-(3-methylbutanoyl)-3-phenyl-2-[(pyrazin-2-yl)formamido]propanamide](/img/structure/B15128507.png)


![3-Bromo-4-[(oxolan-3-yl)amino]benzonitrile](/img/structure/B15128540.png)



